3-[(4-Pentenyloxy)methyl]piperidine hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Verification
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 3-(pent-4-enoxymethyl)piperidine hydrochloride. This nomenclature precisely describes the structural arrangement where a pent-4-enoxy group is attached through a methylene bridge to the third carbon position of the piperidine ring. The compound exists as a hydrochloride salt, indicating protonation of the nitrogen atom within the piperidine ring system.
The molecular formula has been confirmed as C₁₁H₂₂ClNO with a calculated molecular weight of 219.75 grams per mole. The formula composition reveals eleven carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This stoichiometric arrangement corresponds to the presence of a six-membered saturated nitrogen heterocycle bearing a substituted alkoxymethyl side chain.
The Simplified Molecular Input Line Entry System representation for this compound is documented as C=CCCCOCC1CCCNC1.Cl, which provides a linear notation indicating the terminal alkene functionality (C=C) connected through an alkyl chain to an ether linkage. The piperidine ring system is represented as the cyclic portion (C1CCCNC1) with the chloride counterion designated separately.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-(pent-4-enoxymethyl)piperidine hydrochloride | |
| Molecular Formula | C₁₁H₂₂ClNO | |
| Molecular Weight | 219.75 g/mol | |
| SMILES Notation | C=CCCCOCC1CCCNC1.Cl |
Crystallographic Characterization and Stereochemical Considerations
The crystallographic analysis of this compound reveals important structural features characteristic of substituted piperidine systems. Piperidine derivatives typically adopt chair conformations in the solid state, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The conformation of the piperidine ring is significantly influenced by the hybridization state of the carbon atom in the alpha position relative to the nitrogen center.
Research on related piperidine structures demonstrates that carbon atoms with sp³ hybridization favor chair conformations, while sp² hybridized carbons tend to distort the ring toward half-chair arrangements. In the case of this compound, the carbon at position 3 maintains sp³ hybridization, supporting the preference for a chair conformation in the crystalline state.
The stereochemical considerations for this compound involve the potential for configurational isomerism at the C-3 position of the piperidine ring. The attachment of the substituted alkoxymethyl group creates a chiral center, resulting in possible R and S configurations. The spatial arrangement of the substituent affects both the overall molecular geometry and potential intermolecular interactions in the crystal lattice.
Crystallographic studies of similar piperidine derivatives indicate that weak hydrogen bonding interactions, particularly C-H···O contacts, play important roles in crystal packing arrangements. The presence of the hydrochloride salt form introduces additional opportunities for ionic interactions and hydrogen bonding patterns that influence the solid-state structure.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound is primarily governed by the protonation state of the nitrogen atom within the piperidine ring system. As a hydrochloride salt, the compound exists predominantly in the protonated form, where the nitrogen bears a positive charge and forms an ionic interaction with the chloride counterion.
The piperidine nitrogen in the neutral form possesses a lone pair of electrons that can engage in various interactions, including hydrogen bonding and coordination chemistry. Upon protonation to form the hydrochloride salt, this lone pair is involved in the N-H bond formation, significantly altering the electronic distribution and molecular geometry around the nitrogen center.
Comparative analysis with related piperidine structures reveals that the chair conformation remains favored even in the protonated state, though subtle geometric changes occur due to the altered hybridization and bond lengths around the nitrogen atom. The protonated nitrogen adopts a more tetrahedral geometry compared to the trigonal pyramidal arrangement in the neutral form.
The pendant alkoxymethyl chain does not exhibit significant tautomeric behavior under normal conditions, as the ether linkage remains stable and the terminal alkene functionality is not prone to keto-enol tautomerism. The structural integrity of the side chain is maintained across different protonation states of the piperidine core.
| Tautomeric Form | Nitrogen State | Geometry | Stability |
|---|---|---|---|
| Neutral | Unprotonated | Trigonal pyramidal | Moderate |
| Hydrochloride Salt | Protonated | Tetrahedral | High |
| Deprotonated | Anionic | Planar | Low |
Conformational Studies via Computational Modeling
Computational modeling studies of piperidine derivatives have provided significant insights into conformational preferences and energy landscapes. Density functional theory calculations using methods such as M06-2X with appropriate basis sets have been employed to investigate the conformational behavior of fluorinated and substituted piperidines. These computational approaches can be extended to analyze this compound.
The conformational analysis reveals that the piperidine ring system exhibits a strong preference for the chair conformation, with energy barriers for ring inversion typically ranging from 40 to 50 kilojoules per mole. The presence of the alkoxymethyl substituent at the C-3 position introduces additional conformational degrees of freedom, particularly regarding the orientation of the side chain relative to the ring system.
Computational studies on related piperidine compounds demonstrate that electrostatic interactions, hyperconjugation effects, and steric factors all contribute to conformational stability. The terminal alkene functionality in the pendant chain introduces additional conformational flexibility, with rotation around the C-C bonds of the alkyl spacer allowing for multiple low-energy conformations.
Solvation effects play a crucial role in determining conformational preferences, particularly for charged species like the hydrochloride salt. Polarizable continuum model calculations indicate that polar solvents can stabilize specific conformations through favorable dipole interactions and hydrogen bonding patterns. The ionic nature of the hydrochloride salt enhances these solvent effects compared to neutral piperidine derivatives.
Molecular dynamics simulations of piperidine-containing systems have shown that conformational interconversion occurs on picosecond to nanosecond timescales, with the chair conformation remaining the predominant species throughout the simulation trajectory. The flexibility of the alkoxymethyl side chain allows for rapid conformational sampling without affecting the core ring stability.
Properties
IUPAC Name |
3-(pent-4-enoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h2,11-12H,1,3-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBYTXZGMMGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperidine with 4-Pentenyl Derivatives
Method Overview:
This approach involves nucleophilic substitution where piperidine reacts with a 4-pentenyl halide, such as 4-pentenyl chloride, in the presence of a base to form the desired compound.
- Starting materials: Piperidine and 4-pentenyl chloride.
- Reaction conditions: The reaction is typically carried out under reflux in an inert solvent such as toluene or dichloromethane.
- Base: Sodium hydroxide or potassium carbonate is used to deprotonate the piperidine nitrogen, increasing its nucleophilicity.
- Process: Piperidine is mixed with the base and 4-pentenyl chloride, heated under reflux, and stirred for several hours to ensure complete substitution.
- Purification: The crude product is purified via recrystallization or chromatography.
- Similar methods are documented for synthesizing related compounds like 4-methylenepiperidine, where halogenated derivatives are reacted with piperidine under reflux conditions to form the core structure.
Formation of the Hydrochloride Salt
- The free base of 3-[(4-Pentenyloxy)methyl]piperidine is dissolved in anhydrous ethanol or a suitable solvent.
- Hydrochloric acid (gas or aqueous solution) is introduced slowly at low temperature (0–25°C).
- The mixture is stirred until salt formation is complete, indicated by precipitation.
- The product is isolated by filtration and dried under vacuum.
Alternative Synthetic Route: Multi-step Functionalization
- Step 1: Synthesize 4-pentenyl alcohol or chloride.
- Step 2: Convert 4-pentenyl alcohol to 4-pentenyl chloride via thionyl chloride or phosphorus trichloride.
- Step 3: React piperidine with 4-pentenyl chloride under basic conditions to obtain the N-alkylated piperidine.
- Step 4: Introduce the oxy-methyl group via nucleophilic substitution with formaldehyde derivatives or via oxidation-reduction steps.
- Step 5: Convert the free base to hydrochloride salt as described above.
Industrial-Scale Synthesis Considerations
In large-scale production, continuous flow reactors are employed to improve yield and control over reaction parameters such as temperature, reaction time, and reagent addition rates. Automation and real-time monitoring are used to optimize the process, ensuring high purity and reproducibility.
Data Summary Table
Research Findings and Notes:
- The synthesis of similar piperidine derivatives often involves halogenated precursors reacting with piperidine in refluxing solvents, with yields influenced by temperature, solvent choice, and reagent purity.
- The salt formation step with hydrochloric acid is straightforward, providing a stable, crystalline hydrochloride suitable for pharmaceutical applications.
- Industrial methods favor continuous flow systems for better scalability and process control.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Pentenyloxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentenyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
3-[(4-Pentenyloxy)methyl]piperidine hydrochloride has a diverse range of applications across several scientific disciplines:
Chemistry
This compound serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Can be reduced to yield corresponding amines.
- Substitution Reactions : The pentenyloxy group can be replaced by other nucleophiles, facilitating the synthesis of substituted piperidine derivatives.
Biological Research
In biological studies, this compound is investigated for its potential effects on various biological systems:
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, which may alter metabolic pathways.
- Receptor Modulation : It may interact with receptors, enhancing or diminishing their signaling pathways.
Pharmaceutical Development
The compound is being explored for its therapeutic properties, particularly in:
- Neuropharmacology : Investigated for potential use as a positive allosteric modulator at muscarinic receptors, which could have implications for treating cognitive disorders such as Alzheimer's disease.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Anti-inflammatory Effects : Its structural features may allow modulation of inflammatory pathways, making it a candidate for chronic inflammatory disease treatments.
Potential Mechanisms Identified
| Biological Target | Mechanism | Effect |
|---|---|---|
| Enzymes | Inhibition | Reduced activity leading to altered metabolic pathways |
| Receptors | Modulation | Enhanced or diminished signaling pathways |
Case Studies
Several case studies highlight the compound's biological activity:
- Neurodegenerative Disease Models : A study demonstrated significant inhibition of acetylcholinesterase by derivatives of piperidine compounds, supporting their potential in treating neurodegenerative diseases.
- Antitumor Activity : Another investigation reported promising antitumor activity against breast cancer cell lines from related piperidine derivatives.
These findings underscore the importance of this compound in ongoing pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data
Key Observations:
Substituent Diversity: The target compound’s 4-pentenyloxy group (an aliphatic ether) contrasts with analogs bearing aromatic (e.g., diphenylmethoxy in ), halogenated (e.g., 4-chloro-2-isopropylphenoxy in ), or alkyl-ether substituents (e.g., 3-methyl-2-butenyloxy in ). Positional Isomerism: Substituent placement (3- vs. 4-position on piperidine) may influence steric and electronic properties, affecting reactivity and biological activity.
Molecular Weight Trends :
Physicochemical and Toxicological Comparisons
Key Observations:
Acute Toxicity: 4-(Diphenylmethoxy)piperidine Hydrochloride is classified as harmful, with delayed effects upon inhalation, ingestion, or dermal contact . Similar risks may apply to the target compound due to structural similarities.
Environmental Impact: Most analogs lack comprehensive ecotoxicity data.
Biological Activity
3-[(4-Pentenyloxy)methyl]piperidine hydrochloride is a synthetic compound with significant potential in pharmaceutical research. Its unique structure, characterized by a piperidine ring substituted with a pentenyloxy group, suggests various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C11H22ClNO
- IUPAC Name : 3-(pent-4-enoxymethyl)piperidine; hydrochloride
- CAS Number : 1220036-89-4
The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of certain biological pathways. The following table summarizes potential mechanisms identified in studies:
| Biological Target | Mechanism | Effect |
|---|---|---|
| Enzymes | Inhibition | Reduced activity leading to altered metabolic pathways |
| Receptors | Modulation | Enhanced or diminished signaling pathways |
Pharmacological Potential
- Neuropharmacology : The compound has been investigated for its effects on cholinergic systems, potentially acting as a positive allosteric modulator at muscarinic receptors. This suggests applications in treating cognitive disorders such as Alzheimer's disease .
- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .
Case Studies
Several case studies have highlighted the compound's biological activity:
- A study demonstrated that derivatives of piperidine compounds exhibit significant inhibition of acetylcholinesterase, supporting their use in neurodegenerative disease models .
- Another investigation reported the synthesis of related piperidine derivatives that showed promising antitumor activity against breast cancer cell lines .
Comparative Analysis with Related Compounds
This compound can be compared with other piperidine derivatives based on their biological activities:
| Compound | Biological Activity | Significance |
|---|---|---|
| 3-[(4-Butenyloxy)methyl]piperidine | Moderate antitumor activity | Potential for cancer therapy |
| 3-[(4-Hexenyloxy)methyl]piperidine | Neuroprotective effects | Applications in neurodegenerative diseases |
| 3-[(4-Phenoxy)methyl]piperidine | Antimicrobial properties | Useful in treating infections |
Q & A
Q. What synthetic strategies are recommended for preparing 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized by reacting piperidine with sulfonyl chlorides in dichloromethane using triethylamine as a base . Optimize reaction conditions by controlling temperature (room temperature for stability), solvent polarity (e.g., dichloromethane for solubility), and stoichiometry. Post-synthesis purification via recrystallization or column chromatography is critical, as seen in the isolation of paroxetine-related impurities .
Q. Which analytical techniques are essential for confirming structural identity and purity?
- Methodological Answer : Combine HPLC (C18 column, 206 nm detection) and LC/MS ([M+H]+ ion analysis) to assess purity and molecular weight, as demonstrated for (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride (98.7% purity) . Validate structural identity using 1H NMR (e.g., detecting acetone impurities at 0.2% ) and FT-IR (functional group verification). Cross-reference melting points (e.g., 175–180°C for similar piperidine derivatives ) to confirm crystallinity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for piperidine derivatives:
- Use PPE (nitrile gloves, EN 166-certified goggles) and fume hoods to avoid inhalation of aerosols .
- Store at 2–8°C in airtight containers to prevent degradation .
- In case of spills, evacuate the area, use absorbent materials, and avoid water to prevent spreading . Toxicity data gaps require assuming acute oral toxicity (LD50 < 300 mg/kg) and skin irritation potential .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis of chiral piperidine derivatives?
- Methodological Answer : Chiral resolution of intermediates is critical. For example, paroxetine-related impurities (e.g., 3S-trans isomers) are separated using chiral HPLC with cellulose-based columns and polar mobile phases (e.g., hexane/isopropanol) . Alternatively, employ enzymatic kinetic resolution (lipases or esterases) to hydrolyze specific enantiomers, as demonstrated in the synthesis of (-)-trans-4-(4-fluorophenyl)piperidine derivatives . Validate enantiomeric excess (>99%) via circular dichroism or chiral stationary phase GC .
Q. How should stability studies be designed to evaluate degradation under varying conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
- Thermal stability : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B) and assess oxidation products (e.g., nitroso derivatives from nitrophenoxy analogs ).
- Hydrolytic stability : Test in buffers (pH 1–13) to identify labile bonds (e.g., ester or ether linkages in pentenyloxy groups ).
Q. What strategies are used to elucidate metabolic pathways and bioactive conformations?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via high-resolution mass spectrometry (HRMS) , as done for meperidine (a piperidine opioid) .
- Molecular docking : Map the compound’s 3D structure (from X-ray crystallography or DFT calculations) to target receptors (e.g., serotonin transporters, Ki < 0.1 nM for paroxetine analogs ).
- SAR studies : Modify the pentenyloxy side chain to assess impacts on solubility and receptor binding, inspired by 3-(Piperidin-4-yloxy)benzoic acid derivatives used in anti-inflammatory drug design .
Data Contradictions and Mitigation
- Stability vs. Reactivity : While some piperidine derivatives are stable at -20°C , others degrade under moisture (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride ). Mitigate by conducting batch-specific stability profiling.
- Analytical Variability : Purity discrepancies in HPLC (e.g., 98.7% vs. 99%) arise from column selectivity . Use orthogonal methods (NMR, LC-MS) for cross-validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
